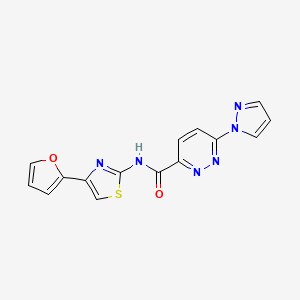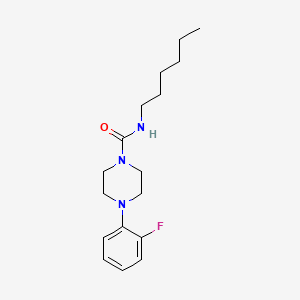![molecular formula C20H15N7O2S B2414544 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904020-13-8](/img/structure/B2414544.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule characterized by several distinct functional groups, including the oxoquinazoline, thiophene, triazolopyridazine, and acetamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The key steps usually include the formation of the oxoquinazoline core, followed by the introduction of the thiophene and triazolopyridazine units, and finally the formation of the acetamide linkage. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow synthesis, use of more efficient catalysts, and process intensification could be employed to achieve scalable production.
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and oxoquinazoline moieties, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the oxoquinazoline group, potentially forming hydroquinazoline derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiophene and triazolopyridazine rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, alkylating agents.
Major Products: The major products from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for extensive modifications and derivatizations.
Biology: In biological research, 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide may be explored for its potential as a bioactive molecule, given its structural similarity to various biologically active compounds.
Medicine: Medicinally, the compound could be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. Its diverse structural features provide multiple points of interaction with biological targets.
Industry: In industry, this compound might be used in the development of advanced materials, such as polymers with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and biological processes. For example, the oxoquinazoline moiety could bind to enzyme active sites, while the thiophene and triazolopyridazine rings might enhance binding affinity and specificity.
Comparación Con Compuestos Similares
When comparing 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide with similar compounds, its unique combination of functional groups stands out. Other compounds with oxoquinazoline, thiophene, or triazolopyridazine moieties may exhibit similar reactivity or biological activities, but the specific arrangement in this compound provides a distinct profile.
Similar Compounds
Quinazolinone derivatives: : Known for their various biological activities.
Thiophene-based compounds: : Often explored for their electronic properties.
Triazolopyridazine derivatives: : Investigated for their potential therapeutic applications.
This compound, by integrating these diverse structural features, offers a versatile platform for scientific exploration and application.
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c28-19(11-26-12-22-14-5-2-1-4-13(14)20(26)29)21-10-18-24-23-17-8-7-15(25-27(17)18)16-6-3-9-30-16/h1-9,12H,10-11H2,(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVMUYTZOADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)
![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)



![2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2414470.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)



![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2414483.png)
